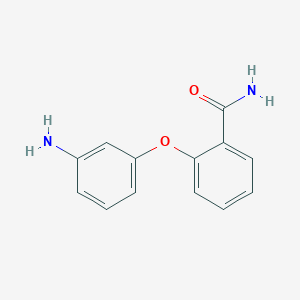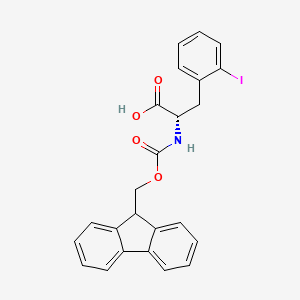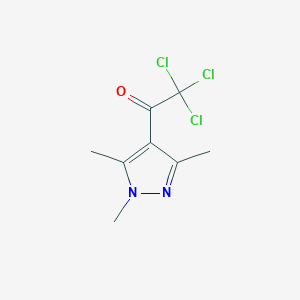
2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
Overview
Description
2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C8H9Cl3N2O. This compound is characterized by the presence of a trichloromethyl group attached to a pyrazole ring, which is further substituted with three methyl groups. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 1,3,5-trimethylpyrazole under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2,2-dichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2,2-Dichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Used as a fluorescent dye intermediate for biological imaging and labeling.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical assays and drug development .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-trichloroacetylimidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.
1,1,1-Trichloro-2-methyl-2-propanol: Contains a trichloromethyl group but differs in the rest of the structure.
Uniqueness
2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as fluorescent dye synthesis and biochemical research .
Properties
IUPAC Name |
2,2,2-trichloro-1-(1,3,5-trimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJNSDHSHJFCAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177031 | |
| Record name | Ethanone, 2,2,2-trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-71-8 | |
| Record name | Ethanone, 2,2,2-trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2,2,2-trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455985.png)
![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline](/img/structure/B1455986.png)
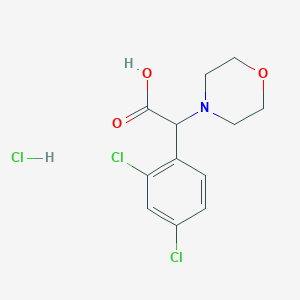

![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)
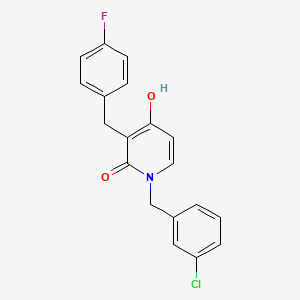

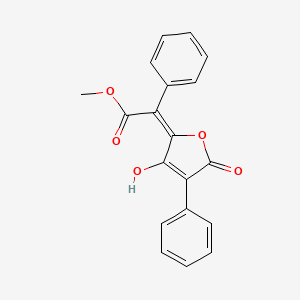

![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)

